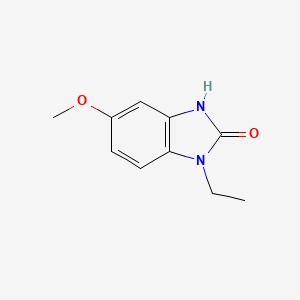
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one, commonly known as 3-methyl-5-phenyl-2,3-DHT, is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. It is a synthetic compound with a molecular formula of C9H9NO2S and a molecular weight of 191.23 g/mol. 3-methyl-5-phenyl-2,3-DHT has a melting point of 206-207°C and a boiling point of 302-303°C. It is a colorless to pale yellow liquid with a slight odor.
科学研究应用
3-methyl-5-phenyl-2,3-DHT has been studied for its potential use in a variety of scientific applications. It has been studied as an antioxidant, anti-inflammatory, anti-cancer, and anti-microbial agent. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential use as a drug delivery system for the treatment of cancer and other diseases.
作用机制
The mechanism of action of 3-methyl-5-phenyl-2,3-DHT is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed to act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyl-5-phenyl-2,3-DHT have been studied in a variety of organisms. In mice, 3-methyl-5-phenyl-2,3-DHT has been shown to reduce inflammation and oxidative stress. In rats, it has been shown to reduce the production of pro-inflammatory cytokines. In human cells, it has been shown to reduce the growth of cancer cells and inhibit the production of COX-2 enzymes.
实验室实验的优点和局限性
The advantages of using 3-methyl-5-phenyl-2,3-DHT in laboratory experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and has a low toxicity. The main limitation of using 3-methyl-5-phenyl-2,3-DHT in laboratory experiments is that its mechanism of action is not yet fully understood.
未来方向
The future directions for research on 3-methyl-5-phenyl-2,3-DHT include further studies on its mechanism of action, its potential use as a drug delivery system, and its effects on other diseases such as diabetes and Alzheimer’s disease. Additionally, further studies on its safety and efficacy in humans are needed before it can be used clinically. Other possible future directions include the development of more efficient synthesis methods and the exploration of its potential applications in other fields such as agriculture and industry.
合成方法
3-methyl-5-phenyl-2,3-DHT can be synthesized using a number of different methods. One method involves the reaction of 3-methyl-5-phenyl-2-thiophenecarboxaldehyde with sodium or potassium hydroxide in ethanol. This reaction produces 3-methyl-5-phenyl-2,3-DHT and sodium or potassium formate. Another method involves the reaction of 3-methyl-5-phenyl-2-thiophenecarboxaldehyde with sodium azide in ethanol. This reaction produces 3-methyl-5-phenyl-2,3-DHT and sodium formate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one involves the condensation of 2-aminothiophenol with acetophenone followed by cyclization and subsequent oxidation.", "Starting Materials": [ "2-aminothiophenol", "acetophenone", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophenol (1.0 g) and acetophenone (1.2 g) in ethanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Heat the mixture under reflux for 2 hours.", "Step 3: Cool the mixture and add hydrochloric acid until pH 2 is reached.", "Step 4: Collect the precipitate by filtration and wash with water.", "Step 5: Dissolve the precipitate in acetic acid (10 mL) and add hydrogen peroxide (1.0 mL).", "Step 6: Heat the mixture under reflux for 2 hours.", "Step 7: Cool the mixture and collect the precipitate by filtration.", "Step 8: Wash the precipitate with water and dry in a vacuum oven to obtain 3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one (yield: 80%)." ] } | |
CAS 编号 |
86869-45-6 |
产品名称 |
3-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-one |
分子式 |
C10H9NOS |
分子量 |
191.2 |
纯度 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



